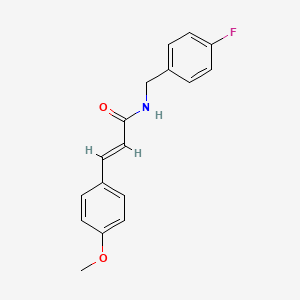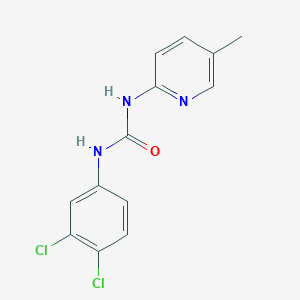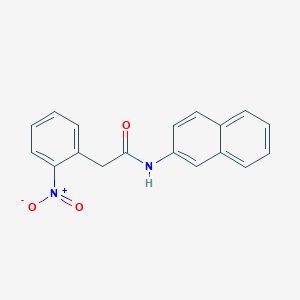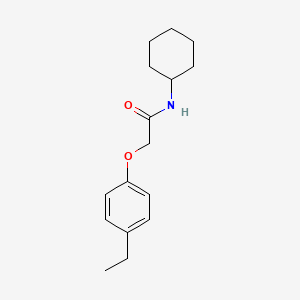
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide, also known as FBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FBA belongs to the class of acrylamides, which are widely studied for their diverse biological activities.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. This compound has also been investigated for its anti-inflammatory and neuroprotective activities. In addition, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in neuronal cells. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase-dependent pathway and inhibiting the expression of anti-apoptotic proteins. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In neuronal cells, this compound has been found to reduce oxidative stress and to protect against glutamate-induced excitotoxicity. In bacteria and fungi, this compound disrupts the cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound may have limited solubility in certain solvents, which can be a challenge for some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to elucidate its mechanism of action. Another area of research is the development of this compound-based antimicrobial agents. Studies are needed to determine the spectrum of activity of this compound against different bacterial and fungal strains and to optimize its pharmacological properties. Finally, this compound may have potential as a neuroprotective agent, and further studies are needed to explore this possibility.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 4-fluorobenzylamine with 4-methoxyphenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, and the yield of this compound is typically high. The purity of this compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-9-4-13(5-10-16)6-11-17(20)19-12-14-2-7-15(18)8-3-14/h2-11H,12H2,1H3,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVGPWDBFLRDS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5757203.png)

![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![methyl 3-[(1H-imidazol-1-ylacetyl)amino]benzoate](/img/structure/B5757220.png)





